
EPITAXOL C, 7-(P)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EPITAXOL C, 7-(P) is a derivative of paclitaxel, a naturally occurring tricyclic diterpenoid compound found in the bark of the Pacific yew tree, Taxus brevifolia. This compound is known for its higher stability and cytotoxicity compared to paclitaxel. It has been extensively studied for its potential anticancer properties, particularly in head and neck squamous cell carcinoma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of EPITAXOL C, 7-(P) involves several steps, starting from paclitaxel. The process typically includes selective oxidation and reduction reactions to modify the chemical structure of paclitaxel, resulting in the formation of EPITAXOL C, 7-(P). The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired transformation.
Industrial Production Methods: Industrial production of EPITAXOL C, 7-(P) can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-phase epitaxy (LPE), metal organic chemical vapor deposition (MOCVD), and molecular beam epitaxy (MBE) are commonly used in the production of high-quality compounds .
化学反应分析
Types of Reactions: EPITAXOL C, 7-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of EPITAXOL C, 7-(P) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
EPITAXOL C, 7-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and autophagy.
Industry: Utilized in the production of high-quality materials through epitaxial growth techniques.
作用机制
EPITAXOL C, 7-(P) exerts its effects by inducing apoptosis and autophagy in cancer cells. It achieves this by inhibiting the ERK1/2 signaling pathway, leading to the activation of caspases and the regulation of proteins involved in cell death. The compound also affects mitochondrial membrane potential and chromatin condensation, further promoting cell death .
相似化合物的比较
EPITAXOL C, 7-(P) is similar to other derivatives of paclitaxel, such as 7-epi-Taxol. it is unique in its higher stability and cytotoxicity. Other similar compounds include:
Paclitaxel: The parent compound, known for its anticancer properties and ability to stabilize microtubules.
EPITAXOL C, 7-(P) stands out due to its enhanced stability and potency, making it a promising candidate for further research and development in cancer therapy.
属性
CAS 编号 |
156130-25-5 |
|---|---|
分子式 |
C46H51NO14 |
分子量 |
847.94 |
同义词 |
EPITAXOL C, 7-(P) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


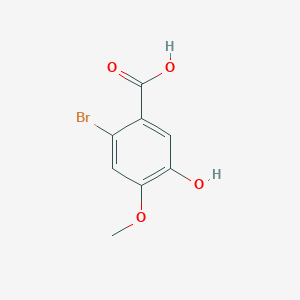
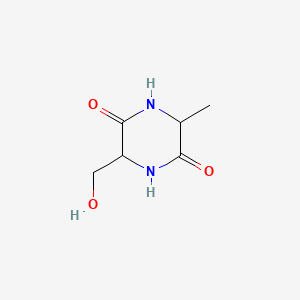
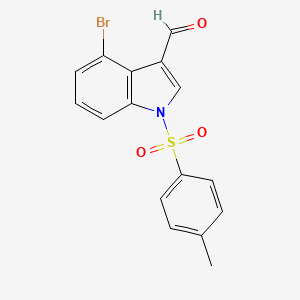
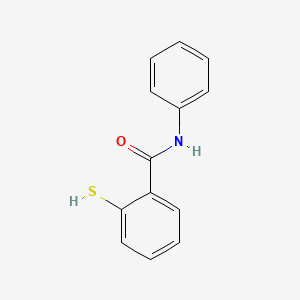
![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
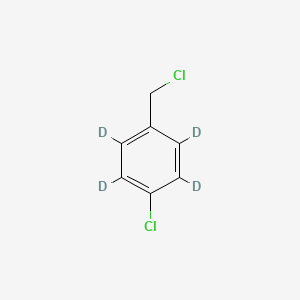
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
